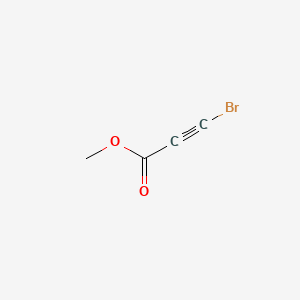

3-ブロモプロピオール酸メチル

概要

説明

Methyl 3-bromopropionate is a chemical compound used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3- (1-hydroxycycloalkyl)-l-oxaspiro [n,m]alkan-2-ones . It can react with 2-Methyl-1H-benzoimidazole to get 1- (2-Methoxycarbonylethyl)-2-methylbenzimidazole .

Synthesis Analysis

Methyl 3-bromopropionate is synthesized using methyl propiolate, silver nitrate, and N-bromosuccinimide . The reaction is carried out in acetone, and the product is obtained after filtration and distillation .Molecular Structure Analysis

The molecular formula of Methyl 3-bromopropionate is C4H7BrO2 . Its molecular weight is 167.0 g/mol . The InChI key for this compound is KQEVIFKPZOGBMZ-UHFFFAOYSA-N .Chemical Reactions Analysis

Methyl 3-bromopropionate is used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3- (1-hydroxycycloalkyl)-l-oxaspiro [n,m]alkan-2-ones . It can react with 2-Methyl-1H-benzoimidazole to get 1- (2-Methoxycarbonylethyl)-2-methylbenzimidazole .Physical and Chemical Properties Analysis

Methyl 3-bromopropionate is a slightly yellow liquid . It has a refractive index of 1.458 (lit.) , a boiling point of 64-66 °C/18 mmHg (lit.) , and a density of 1.53 g/mL at 25 °C (lit.) .科学的研究の応用

3-ブロモプロピオール酸メチル:包括的な分析

3-ブロモプロピオール酸メチルは、科学研究において様々な用途を持つ汎用性の高い化学化合物です。以下に、入手可能な情報に基づいたユニークな用途をいくつか示します。

スピロ環状γ-ラクトンの合成: この化合物は、スピロ環状γ-ラクトンの合成に使用されます。スピロ環状γ-ラクトンは、生物活性を持つ多くの天然物中に存在するため、医薬品に潜在的な用途があります .

ピナコールの調製: 3-ブロモプロピオール酸メチルは、ピナコールの調製における試薬として役立ちます。ピナコールは、有機合成における重要な中間体であり、様々な複雑な分子を構築するために使用できます .

オキサスピロアルカノンの製造: また、前例のない3-(1-ヒドロキシシクロアルキル)-1-オキサスピロ[n,m]アルカン-2-オンの合成にも利用されています。これは、医薬品化学において重要な意味を持つ可能性があります .

Safety and Hazards

Methyl 3-bromopropionate is considered hazardous . It is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

作用機序

Mode of Action

The mode of action of Methyl 3-bromopropiolate is primarily through its participation in chemical reactions. As a brominated compound, it can act as an electrophile, reacting with nucleophiles in various chemical reactions . The bromine atom can be replaced by other groups in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis .

Biochemical Pathways

Methyl 3-bromopropiolate has been used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3-(1-hydroxycycloalkyl)-l-oxaspiro[n,m]alkan-2-ones . These compounds can be involved in various biochemical pathways depending on their structure and functional groups.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-bromopropiolate are not well-documented. As a small organic molecule, it is likely to be absorbed in the body. Its distribution, metabolism, and excretion would depend on many factors including its reactivity, the presence of suitable enzymes, and the individual’s physiological conditions .

Result of Action

The result of Methyl 3-bromopropiolate’s action is the formation of new chemical compounds. In the context of organic synthesis, the product of the reaction would depend on the reactants and the reaction conditions .

Action Environment

The action, efficacy, and stability of Methyl 3-bromopropiolate can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, it is recommended to store the compound in a dry environment, under -20°C . The presence of other reactive substances could potentially lead to unwanted side reactions .

生化学分析

Biochemical Properties

Methyl 3-bromopropiolate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions involves its role as an alkylating agent, where it can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of enzyme activity, protein function, and even DNA structure. For instance, methyl 3-bromopropiolate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Cellular Effects

The effects of methyl 3-bromopropiolate on cells are diverse and depend on the concentration and exposure duration. At lower concentrations, it can induce mild stress responses in cells, leading to the activation of protective pathways such as the heat shock response. At higher concentrations, methyl 3-bromopropiolate can cause significant cellular damage, including the disruption of cell membranes, inhibition of cell proliferation, and induction of apoptosis. These effects are mediated through the compound’s ability to interfere with cell signaling pathways, alter gene expression, and disrupt cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of methyl 3-bromopropiolate involves its interaction with various biomolecules at the molecular level. It can form covalent bonds with nucleophilic sites on proteins, enzymes, and DNA, leading to the inhibition or activation of these molecules. For example, methyl 3-bromopropiolate can inhibit the activity of enzymes involved in DNA replication and repair by binding to their active sites. This inhibition can result in the accumulation of DNA damage and the activation of cell death pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-bromopropiolate can change over time due to its stability and degradation. The compound is relatively stable when stored under appropriate conditions, such as in a sealed container at low temperatures. Upon exposure to light, heat, or moisture, methyl 3-bromopropiolate can degrade, leading to the formation of by-products that may have different biological activities. Long-term exposure to methyl 3-bromopropiolate in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of methyl 3-bromopropiolate in animal models vary with different dosages. At low doses, the compound may have minimal effects on the animals, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of methyl 3-bromopropiolate can lead to adverse effects such as liver and kidney damage, neurotoxicity, and even death. These toxic effects are likely due to the compound’s ability to disrupt cellular processes and induce oxidative stress .

Metabolic Pathways

Methyl 3-bromopropiolate is involved in various metabolic pathways, including those related to its detoxification and elimination. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation to form more water-soluble metabolites that can be excreted from the body. Additionally, methyl 3-bromopropiolate can interact with cofactors such as glutathione, which can conjugate with the compound to facilitate its elimination. These metabolic processes help to reduce the toxicity of methyl 3-bromopropiolate and prevent its accumulation in tissues .

Transport and Distribution

The transport and distribution of methyl 3-bromopropiolate within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach various intracellular compartments. Additionally, methyl 3-bromopropiolate can bind to proteins such as albumin in the bloodstream, which can facilitate its transport to different tissues. The distribution of methyl 3-bromopropiolate within the body can affect its biological activity and toxicity .

Subcellular Localization

Methyl 3-bromopropiolate can localize to specific subcellular compartments, where it can exert its effects on cellular function. For example, the compound can accumulate in the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression and DNA damage. Additionally, methyl 3-bromopropiolate can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress. The subcellular localization of methyl 3-bromopropiolate is influenced by factors such as its chemical properties and interactions with targeting signals and post-translational modifications .

特性

IUPAC Name |

methyl 3-bromoprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO2/c1-7-4(6)2-3-5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITMUHRRCBFULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303911 | |

| Record name | methyl 3-bromopropiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23680-40-2 | |

| Record name | Methyl bromopropylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-bromopropiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-bromoprop-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic relevance of Methyl 3-bromopropiolate?

A1: Methyl 3-bromopropiolate serves as a valuable precursor in organic synthesis. For instance, it reacts with furan in a Diels-Alder reaction to produce Methyl 3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate. [, ] This bicyclic product can be further modified for various synthetic applications.

Q2: Are there alternative synthetic routes to obtain Methyl 3-bromopropiolate?

A2: Yes, while not explicitly mentioned in the provided abstracts, Methyl 3-bromopropiolate can be synthesized from Methyl propiolate through bromination. [] This method highlights the versatility of Methyl propiolate as a starting material for accessing various 3-halopropiolate derivatives.

Q3: Are there any safety concerns regarding Methyl 3-bromopropiolate?

A3: While the provided abstracts don't delve into specific safety data, it's crucial to acknowledge potential hazards. The synthesis of Methyl 3-bromopropiolate involves handling hazardous reagents like bromine. Additionally, the related compounds, Methyl propiolate and tert-butyl 3-bromopropiolate, are identified as lachrymators. [] Therefore, appropriate safety precautions, including proper ventilation and personal protective equipment, are essential when handling Methyl 3-bromopropiolate and related compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)

![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)

![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)

![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)